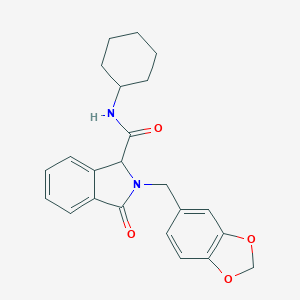
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It also exhibits anti-inflammatory and antimicrobial properties by inhibiting the production of inflammatory cytokines and disrupting bacterial cell walls.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for laboratory experiments. It is relatively easy to synthesize and has high purity and yield. It also exhibits potent biological activity, making it a promising candidate for drug development. However, its solubility in water is limited, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its mechanism of action and its effects on different biological pathways. Additionally, further research is needed to determine its toxicity and potential side effects in humans.
In conclusion, 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione is a promising compound with potential applications in the field of medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations for drug development.
Méthodes De Synthèse
The synthesis of 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione can be achieved through various methods, including the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with thiosemicarbazide in the presence of a catalyst. The reaction produces the desired compound with high yield and purity.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, antimicrobial, and antitumor properties. These properties make it a promising candidate for the development of new drugs to treat various diseases.
Propriétés
Formule moléculaire |
C11H9N5OS |
|---|---|
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
5-(5-amino-1-phenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C11H9N5OS/c12-9-8(10-14-15-11(18)17-10)6-13-16(9)7-4-2-1-3-5-7/h1-6H,12H2,(H,15,18) |
Clé InChI |
WOYLTDQHGCCMGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=S)O3)N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=S)O3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293119.png)


![2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide](/img/structure/B293129.png)
![5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293130.png)
![5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293131.png)
![ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate](/img/structure/B293132.png)
![4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293134.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)

![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)